molecular formula C9H8N2 B1214927 1,4-Benzodiazepine CAS No. 264-64-2

1,4-Benzodiazepine

Cat. No. B1214927
Key on ui cas rn: 264-64-2
M. Wt: 144.17 g/mol
InChI Key: GUJAGMICFDYKNR-UHFFFAOYSA-N
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Patent
US04010177

Procedure details

In the manner given in Preparation 10, 7-chloro-5(2,6-difluorophenyl)-3H-1,4-benzodiazepin-2-yl hydrazine is reacted with chloroacetyl chloride and after 1.5 hours with sodium acetate, then the mixture is refluxed to give 8-chloro-1-(chloromethyl)-6-(2,6-difluorophenyl)-4H-s-triazolo[4,3-a][1,4-benzodiazepine. Preparation 14 8-Nitro-1-(bromomethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Name
7-chloro-5(2,6-difluorophenyl)-3H-1,4-benzodiazepin-2-yl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:10](NN)[CH2:9][N:8]=[C:7](C3C(F)=CC=CC=3F)[C:6]=2[CH:22]=1.ClCC(Cl)=O.C([O-])(=O)C.[Na+]>>[NH:11]1[C:5]2[CH:4]=[CH:3][CH:2]=[CH:22][C:6]=2[CH:7]=[N:8][CH:9]=[CH:10]1 |f:2.3|

Inputs

Step One
Name
7-chloro-5(2,6-difluorophenyl)-3H-1,4-benzodiazepin-2-yl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC(=N2)NN)C2=C(C=CC=C2F)F)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed

Outcomes

Product
Name
Type
product
Smiles
N1C=CN=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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